1-(1,3-Thiazol-2-yl)benzimidazol-2-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Thiazol-2-yl)benzimidazol-2-amine;dihydrochloride is a compound that combines the structural features of benzimidazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of both benzimidazole and thiazole moieties in a single molecule makes this compound particularly interesting for medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine typically involves the condensation of 2-aminobenzimidazole with 2-bromo-1,3-thiazole under reflux conditions in ethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in ethanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing halogen atoms.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Thiazol-2-yl)benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole derivatives: Known for their broad-spectrum biological activities, including antiparasitic and anticancer properties.
Thiazole derivatives: Used in the treatment of bacterial and fungal infections, as well as in the development of new drugs for various diseases.
Uniqueness: 1-(1,3-Thiazol-2-yl)benzimidazol-2-amine stands out due to the combination of both benzimidazole and thiazole rings in a single molecule. This unique structure allows it to exhibit a wide range of biological activities, making it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C10H10Cl2N4S |
---|---|
Molekulargewicht |
289.18 g/mol |
IUPAC-Name |
1-(1,3-thiazol-2-yl)benzimidazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H8N4S.2ClH/c11-9-13-7-3-1-2-4-8(7)14(9)10-12-5-6-15-10;;/h1-6H,(H2,11,13);2*1H |
InChI-Schlüssel |
BWJNINUPYWRFFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2C3=NC=CS3)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.